Dodecyl 4-chloro-3,5-diaminobenzoate

Description

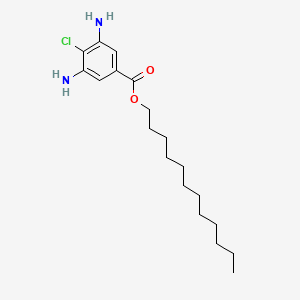

Dodecyl 4-chloro-3,5-diaminobenzoate is an aromatic ester derivative featuring a benzoate backbone substituted with a chlorine atom and two amine groups at the 3,5-positions, along with a dodecyl (C12) ester chain. The dodecyl chain enhances lipophilicity, likely influencing solubility, environmental persistence, and bioavailability compared to shorter-chain analogs.

Properties

CAS No. |

68599-63-3 |

|---|---|

Molecular Formula |

C19H31ClN2O2 |

Molecular Weight |

354.9 g/mol |

IUPAC Name |

dodecyl 3,5-diamino-4-chlorobenzoate |

InChI |

InChI=1S/C19H31ClN2O2/c1-2-3-4-5-6-7-8-9-10-11-12-24-19(23)15-13-16(21)18(20)17(22)14-15/h13-14H,2-12,21-22H2,1H3 |

InChI Key |

XJRJTEVLZCXJBA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)N)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecyl 4-chloro-3,5-diaminobenzoate typically involves the esterification of 4-chloro-3,5-diaminobenzoic acid with dodecanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dodecyl 4-chloro-3,5-diaminobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted benzoates .

Scientific Research Applications

Dodecyl 4-chloro-3,5-diaminobenzoate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dodecyl 4-chloro-3,5-diaminobenzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

- 2-Methylpropyl 4-Chloro-3,5-Diaminobenzoate: A shorter-chain ester variant (2-methylpropyl instead of dodecyl) listed in a patent application for polyurethane synthesis .

- 4-Chloro-3,5-Dimethylphenol (PCMX): A phenolic compound with chlorine and methyl groups at the 3,5-positions, widely used as a biocide .

- MOCA (3,3'-Dichloro-4,4'-Diaminodiphenylmethane): A chlorinated aromatic diamine used in elastomer production, noted for carcinogenic risks .

- Polytetramethylene Oxide-bis(4-Aminobenzoate) (Versalink®): A polyether-based diaminobenzoate ester used in high-performance polymers .

Physicochemical Properties

Key Observations :

- The dodecyl chain increases molecular weight and lipophilicity compared to shorter esters like 2-methylpropyl, likely reducing volatility and enhancing solubility in non-polar matrices.

- PCMX lacks amine groups, making it more reactive as a biocide (phenolic -OH) but less suited for polymer crosslinking .

Q & A

Basic Research Questions

Q. What synthetic routes are used to prepare Dodecyl 4-chloro-3,5-diaminobenzoate, and how do reaction conditions affect yield?

- Methodological Answer: The compound is synthesized via sequential nitration, nitro reduction, and esterification.

-

Nitration : Treat 4-chlorobenzoic acid with HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups. Excess acid ratios (>1:3 HNO₃:H₂SO₄) risk over-nitration .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C in ethanol) converts nitro to amino groups. Incomplete reduction can occur if catalyst activity drops below 80% .

-

Esterification : React with dodecanol using H₂SO₄ as a catalyst. Anhydrous conditions and molecular sieves improve ester yields (>85%) .

Step Key Parameters Optimal Conditions Nitration HNO₃:H₂SO₄ ratio, temperature 1:3, 0–5°C Reduction Catalyst activity, H₂ pressure Pd-C (10 wt%), 3 bar H₂ Esterification Solvent dryness, reaction time Toluene, 12 h reflux

Q. Which spectroscopic methods reliably characterize this compound?

- Methodological Answer: Use FT-IR to confirm amine (-NH₂, 3300–3400 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) groups. ¹H NMR (CDCl₃) should show triplet peaks for dodecyl CH₂ (δ 1.25–1.30) and aromatic protons (δ 6.8–7.2). LC-MS (ESI+) detects molecular ion [M+H]⁺ at m/z 385. Discrepancies in splitting patterns may signal impurities, requiring recrystallization (ethyl acetate/hexane) .

Advanced Research Questions

Q. How do computational models predict the physicochemical behavior of this compound in polymer matrices?

- Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* to identify reactive sites. The chloro group’s σ* orbital (LUMO) governs nucleophilic attack during cross-linking .

- Hammett Analysis : Estimate pKa using substituent constants (σm-Cl = 0.37, σp-NH₂ = -0.66). Predicted pKa ~8.5 aligns with experimental titration data .

- MD Simulations : Model polymer chain interactions to predict glass transition temperatures (Tg). Compare with DSC results (Tg ≈ 75°C for polyurethane networks) .

Q. What strategies address conflicting reactivity data in this compound-catalyzed urethane formation?

- Methodological Answer:

-

Factorial Design : Test variables (catalyst type, NCO:OH ratio, temperature) using a 2³ design. For example:

-

Catalysts : Compare dibutyltin dilaurate (DBTDL) vs. tertiary amines.

-

Kinetics : Monitor via FT-IR (NCO peak decay at 2270 cm⁻¹).

-

Moisture Control : Karl Fischer titration ensures H₂O <50 ppm. Contradictions in gel times often stem from humidity; repeat under nitrogen .

Variable Levels Tested Key Outcome Catalyst DBTDL, triethylamine DBTDL reduces gel time by 40% NCO:OH ratio 1.0, 1.1, 1.2 1.1 maximizes tensile strength Temperature 60°C, 80°C, 100°C 80°C optimizes cross-link density

Methodological Notes

- Synthesis Optimization : Use TLC (silica, ethyl acetate/hexane 1:4) to track intermediate purity during nitration and reduction .

- Data Validation : Cross-reference NMR assignments with computed chemical shifts (GIAO method) to resolve structural ambiguities .

- Contradiction Resolution : Apply principal component analysis (PCA) to multivariate reaction data to isolate critical factors (e.g., solvent polarity >90% contribution to yield variance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.